molecular formula C27H29N5 B2842197 2-Methyl-3-phenyl-9-(4-phenylpiperazin-1-yl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline CAS No. 896077-80-8

2-Methyl-3-phenyl-9-(4-phenylpiperazin-1-yl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline

Cat. No.: B2842197
CAS No.: 896077-80-8
M. Wt: 423.564
InChI Key: KAEULOCRTTUJLA-UHFFFAOYSA-N
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Description

This compound is a pyrazoloquinazoline derivative featuring a tetrahydropyrazolo[5,1-b]quinazoline core substituted with a methyl group at position 2, a phenyl group at position 3, and a 4-phenylpiperazine moiety at position 8. The phenylpiperazine group is critical for modulating physicochemical properties (e.g., solubility, bioavailability) and biological interactions, particularly with central nervous system (CNS) targets like serotonin or dopamine receptors . Its synthesis likely involves coupling the piperazine moiety to the pyrazoloquinazoline scaffold via reagents such as BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), as seen in analogous syntheses .

Properties

IUPAC Name

2-methyl-3-phenyl-9-(4-phenylpiperazin-1-yl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N5/c1-20-25(21-10-4-2-5-11-21)26-28-24-15-9-8-14-23(24)27(32(26)29-20)31-18-16-30(17-19-31)22-12-6-3-7-13-22/h2-7,10-13H,8-9,14-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAEULOCRTTUJLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCCC4=C2N5CCN(CC5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-phenyl-9-(4-phenylpiperazin-1-yl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazoloquinazoline core, followed by the introduction of the phenylpiperazine group. The key steps include:

    Formation of the Pyrazoloquinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Phenylpiperazine Moiety: This step often involves nucleophilic substitution reactions where the phenylpiperazine is introduced to the core structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-phenyl-9-(4-phenylpiperazin-1-yl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Conditions for substitution reactions vary depending on the specific substituents being introduced but often involve the use of catalysts and solvents to facilitate the reaction.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups such as alkyl, aryl, or halogen groups.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by a complex structure that includes a pyrazolo[5,1-b]quinazoline core and a phenylpiperazine moiety. Its molecular formula is C20H24N6C_{20}H_{24}N_{6} with a molecular weight of 348.4 g/mol. The unique structural features contribute to its interaction with various biological targets.

Anti-inflammatory Properties

Research indicates that derivatives of quinazoline and pyrazoloquinazoline compounds exhibit significant anti-inflammatory effects. For instance, studies have shown that compounds with similar structures can inhibit nuclear factor kappa B (NF-κB), which plays a crucial role in inflammatory processes. The application of such compounds in treating inflammatory diseases like rheumatoid arthritis and gastritis has been documented .

Antihistaminic Activity

A notable application of this compound is its potential as an H1-antihistaminic agent. In vivo studies have demonstrated that related compounds can protect against histamine-induced bronchospasm in guinea pigs. For example, a compound structurally related to 2-Methyl-3-phenyl-9-(4-phenylpiperazin-1-yl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline showed significant protection (71.70%) compared to standard antihistamines like chlorpheniramine maleate .

Anticancer Activity

The quinazoline scaffold has been extensively studied for its anticancer properties. Compounds derived from this structure have shown efficacy against various cancer cell lines by acting as inhibitors of tyrosine kinase receptors (TKR), which are often overexpressed in cancers such as breast and prostate cancer . For instance, specific derivatives have demonstrated IC50 values indicating potent activity against HepG2 and MCF-7 cancer cell lines .

Case Studies and Research Findings

StudyFocusResults
Study on Antihistaminic Activity In vivo testing on guinea pigsCompound OT5 showed 71.70% protection against histamine-induced bronchospasm; negligible sedation (7%).
Anti-inflammatory Mechanisms NF-κB inhibitionCompounds demonstrated high anti-inflammatory activity comparable to established drugs like Indomethacin and Diclofenac.
Anticancer Activity Evaluation Testing against HepG2 and MCF-7 cell linesCertain derivatives exhibited IC50 values of 18.79 µM/L against HepG2 cells and 13.46 µM/L against MCF-7 cells, indicating strong anticancer potential.

Mechanism of Action

The mechanism of action of 2-Methyl-3-phenyl-9-(4-phenylpiperazin-1-yl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes or block receptor signaling pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Systems

The pyrazolo[5,1-b]quinazoline core distinguishes this compound from other nitrogen-containing heterocycles, such as:

  • Pyrazolotriazolopyrimidines (): The additional triazole ring introduces polar interactions, which may enhance solubility but reduce blood-brain barrier permeability compared to the target compound .

Substituent Analysis

The substituent at position 9 is pivotal for pharmacological activity. Key comparisons include:

Compound Name Substituent at Position 9 Key Structural Differences Inferred Bioactivity
Target Compound 4-Phenylpiperazin-1-yl Piperazine enhances solubility and CNS targeting Likely serotonin/dopamine receptor modulation
N-(4-chlorophenyl)-2-methyl-3-phenyl-... 4-Chlorophenylamine Chlorophenyl group increases hydrophobicity Potential kinase inhibition or antimicrobial activity
Compound 3 () 4-(Trifluoromethyl)phenylpiperazine Trifluoromethyl group improves metabolic stability Enhanced selectivity for serotonin receptors
  • Piperazine vs. Amine Substituents : The 4-phenylpiperazine in the target compound offers superior solubility compared to the chlorophenylamine in ’s derivative, which may limit its CNS penetration . Piperazine’s basicity also facilitates salt formation, improving formulation stability .
  • Electron-Withdrawing vs.

Research Findings and Implications

Pharmacological Potential

  • The target’s phenylpiperazine group suggests CNS activity, similar to arylpiperazine antidepressants (e.g., trazodone) .
  • In contrast, ’s chlorophenylamine derivative may target peripheral kinases due to reduced blood-brain barrier penetration .

Biological Activity

2-Methyl-3-phenyl-9-(4-phenylpiperazin-1-yl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a unique molecular structure that includes a pyrazoloquinazoline core, which is known for its diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C27H29N5, with a molecular weight of approximately 429.56 g/mol. Its structure features a tetrahydropyrazolo framework fused with a quinazoline moiety and includes piperazine and phenyl substituents that may enhance its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to 2-methyl-3-phenyl-9-(4-phenylpiperazin-1-yl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline. For instance, quinazoline derivatives have shown significant activity against various cancer cell lines through mechanisms such as the inhibition of epidermal growth factor receptor (EGFR) and other tyrosine kinases. The compound's structural analogs have been tested for their efficacy against breast cancer (MCF-7) and liver cancer (HepG2) cells, demonstrating IC50 values in the low micromolar range (around 2 μM) .

CompoundIC50 (μM)Target
2-Methyl-3-phenyl...2.09 (MCF-7)EGFR
Similar Quinazoline Derivative2.08 (HepG2)EGFR

Antidepressant Activity

The piperazine moiety present in the compound is associated with antidepressant effects. Compounds containing piperazine structures have been extensively studied for their ability to modulate neurotransmitter systems, particularly serotonin and dopamine pathways. This suggests that the compound may exhibit antidepressant-like activity through similar mechanisms .

Antimicrobial Activity

Quinazolines and their derivatives have also been reported to possess antimicrobial properties. The biological activity of 2-methyl-3-phenyl... may extend to antibacterial and antifungal effects, making it a candidate for further exploration in treating infections .

Anti-inflammatory Activity

The anti-inflammatory potential of quinazoline derivatives has been documented in several studies. These compounds often exhibit activity by inhibiting key inflammatory mediators and pathways. The specific anti-inflammatory effects of 2-methyl-3-phenyl... require further investigation but are promising based on related compounds .

The mechanism of action for 2-methyl-3-phenyl... likely involves multiple pathways:

  • Inhibition of Tyrosine Kinases : By targeting EGFR and other kinases involved in cancer progression.
  • Modulation of Neurotransmitter Systems : Particularly serotonin and dopamine receptors linked to mood regulation.
  • Interference with Inflammatory Pathways : By inhibiting cytokine production or signaling pathways.

Case Studies

Several case studies have explored the biological activities of similar compounds:

  • Study on Anticancer Efficacy : A study demonstrated that derivatives of quinazolines exhibited potent cytotoxicity against various cancer cell lines, suggesting that modifications to the structure can enhance efficacy .
  • Antidepressant Activity Assessment : Research involving piperazine derivatives showed significant improvements in depressive symptoms in animal models, indicating potential therapeutic applications .
  • Antimicrobial Evaluation : A comparative study highlighted the effectiveness of quinazoline derivatives against bacterial strains, supporting their use as potential antimicrobial agents .

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